molecular formula C26H25N5O5 B14120230 Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No.: B14120230
M. Wt: 487.5 g/mol
InChI Key: BATZTPOJWXTBMK-UHFFFAOYSA-N
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Description

Benzyl 2-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that includes a benzyl group, a methoxyphenyl group, and an imidazo[1,2-g]purin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the imidazo[1,2-g]purin core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the methoxyphenyl group: This step often involves a substitution reaction where a methoxyphenyl group is introduced onto the imidazo[1,2-g]purin core.

    Addition of the benzyl group: The benzyl group can be added through a benzylation reaction, typically using benzyl chloride and a suitable base.

    Final esterification: The acetate group is introduced through an esterification reaction, often using acetic anhydride or acetyl chloride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 2-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate
  • Benzyl [8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate

Uniqueness

Benzyl 2-[8-(2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the imidazo[1,2-g]purin core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H25N5O5

Molecular Weight

487.5 g/mol

IUPAC Name

benzyl 2-[6-(2-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C26H25N5O5/c1-16-17(2)31-22-23(27-25(31)30(16)19-12-8-9-13-20(19)35-4)28(3)26(34)29(24(22)33)14-21(32)36-15-18-10-6-5-7-11-18/h5-13H,14-15H2,1-4H3

InChI Key

BATZTPOJWXTBMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CC(=O)OCC5=CC=CC=C5)C)C

Origin of Product

United States

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